N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-31-21-7-3-2-6-20(21)27-22(29)16-33-24-25-12-13-28(24)18-10-8-17(9-11-18)23(30)26-15-19-5-4-14-32-19/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBCBYMJIBTILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the imidazole ring: The imidazole ring can be synthesized via a condensation reaction involving an aldehyde and an amine.
Coupling of the furan-2-ylmethyl and imidazole intermediates: This step involves the use of coupling reagents such as carbodiimides.
Introduction of the benzamide moiety: The final step involves the reaction of the coupled intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The imidazole ring can be reduced to form an imidazoline derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Scientific Research Applications of N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
This compound is a complex organic compound with a furan ring, an imidazole ring, and a benzamide moiety. This compound has several scientific research applications.
Applications
- Chemistry this compound serves as a building block in the synthesis of complex molecules.
- Biology It is studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Medicine Researches investigate its potential use in drug development, particularly for targeting specific enzymes and receptors.
- Industry It is explored for the development of new materials with unique properties.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The furan ring can be oxidized to form a furanone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction The imidazole ring can be reduced to form an imidazoline derivative. Common reducing agents include sodium borohydride and lithium aluminum hydride.
- Substitution The benzamide moiety can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Heterocyclic Core Variations
Key Insights :
Substituent and Linker Variations
Key Insights :
- Sulfanyl vs. Oxygen Linkers : Sulfanyl groups (target compound, ) may confer higher stability and redox activity compared to ethers () .
- Aromatic vs. Aliphatic Substituents : Furan (target) and fluorobenzyl () enhance aromatic interactions, while cyclohexyl () increases hydrophobicity .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Biological Potential: Analogues in show HIV-1 inhibitory activity, suggesting the target compound could be optimized for antiviral use . Benzimidazoles () with sulfanyl groups exhibit anticancer properties, indicating a possible overlap in mechanisms .
Biological Activity
N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, an imidazole moiety, and a methoxyphenyl group, which contribute to its unique biological properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of imidazole and furan compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
A study demonstrated that imidazole derivatives could induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and caspase activation . The IC50 values for related compounds were reported to be in the range of 1.61 to 1.98 µg/mL against specific cancer cell lines .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. For example, similar compounds have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition . The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
| Compound | Microbial Activity | IC50 (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 2.0 |
| Compound B | E. coli | 3.5 |
| N-[(furan-2-yl)methyl]-4-[...] | Various strains | TBD |
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of similar compounds, where they inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. These findings suggest that N-[(furan-2-yl)methyl]-4-[...] may also exert beneficial effects in inflammatory diseases.
The biological activity of N-[(furan-2-yl)methyl]-4-[...] is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can bind to receptors on cell membranes, altering signaling pathways associated with cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- In Vitro Studies : Compounds similar to N-[(furan-2-yl)methyl]-4-[...] were evaluated for their cytotoxic effects on human cancer cell lines (e.g., A431, HT29). Results indicated significant growth inhibition compared to controls .
- Animal Models : Preclinical studies involving animal models demonstrated that administration of related compounds resulted in reduced tumor size and improved survival rates in treated groups compared to untreated controls .
Q & A
Q. Basic
- HPLC-MS : Use a C18 column (ACN/water gradient) to verify purity (>95%) and observe [M+H]⁺ at m/z 479.2 (calculated). Monitor for impurities like oxidized sulfanyl (Δ m/z +16).
- 2D NMR :
- HSQC/HMBC : Correlate the sulfanyl-linked CH₂ (¹H δ 3.8–4.1 ppm; ¹³C δ 35–38 ppm) with adjacent imidazole C2 and carbamoyl carbonyl.
- NOESY : Confirm spatial proximity between furan-OCH₃ (δ 3.7 ppm) and benzamide aromatic protons .
What strategies optimize imidazole-thioether coupling efficiency?
Q. Advanced
- Design of Experiments (DoE) : Vary solvent (THF vs. DMF), base (K₂CO₃ vs. Et₃N), and temperature. THF increases thiolate nucleophilicity, improving yield by 15–20% over DMF.
- In situ monitoring : Use FTIR to track thiolate intermediate formation (S-H stretch at 2550 cm⁻¹ disappearance). Excess base (>2 eq.) risks carbamoyl hydrolysis, requiring precise control .
How can computational docking predict binding to cyclooxygenase-2 (COX-2)?
Q. Advanced
- Molecular docking (AutoDock Vina) : The furan and imidazole moieties occupy COX-2’s hydrophobic pocket, while the methoxyphenyl group forms π-π stacking with Tyr385.
- Free Energy Perturbation (FEP) : Predicts ΔG binding ≈ -9.2 kcal/mol, correlating with experimental IC₅₀ values (1.8 µM). Validate with mutagenesis (Arg120Ala reduces affinity by 50%) .
What in vitro assays assess anti-inflammatory potential?
Q. Basic
- LPS-induced RAW 264.7 macrophages : Pre-treat cells with compound (1–100 µM), then measure TNF-α/IL-6 via ELISA. Normalize to protein content (Bradford assay).
- Controls : Include dexamethasone (positive), DMSO vehicle (<0.1%), and MTT cytotoxicity checks. IC₅₀ values <10 µM indicate promising activity .
How to resolve batch-to-batch IC₅₀ inconsistencies?
Q. Advanced
-
Orthogonal characterization :
Technique Purpose XRD Identify polymorphs (e.g., Form I vs. II) DSC Detect amorphous content (Tg ≈ 120°C) HPLC-MS Quantify residual solvents (e.g., DMF <0.1%) -
Statistical analysis : ANOVA of triplicate assays (p < 0.05) identifies significant outliers .
What methodologies study metabolic stability in human liver microsomes?
Q. Advanced
- Incubation conditions : 1 µM compound, 0.5 mg/mL microsomes, NADPH (37°C). Quench with ACN at 0/15/30/60 min.
- LC-MS/MS analysis : Calculate t₁/₂ using first-order kinetics. CLint = 0.693 / t₁/₂. CYP3A4 inhibition (ketoconazole) reduces clearance by 60%, indicating major metabolic pathway .
Which structural analogs prioritize for SAR studies?
Q. Advanced
| Analog Modification | Purpose |
|---|---|
| 2-Methoxyphenyl → 4-Fluorophenyl | Probe electronic effects |
| Sulfanyl → Sulfonyl | Assess H-bonding contribution |
| Imidazole → 1,2,4-Triazole | Evaluate heterocycle specificity |
| Prioritize using CoMFA steric/electrostatic maps . |
What are best practices for compound storage?
Q. Basic
- Solid : Lyophilize and store under argon (-20°C, amber vial).
- Solution : Aliquot in anhydrous DMSO (-80°C).
- Stability checks : Semi-annual HPLC (degradation <5% acceptable) .
How do KIE studies elucidate acidic degradation mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
